5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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Description
5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClF3N3O and its molecular weight is 379.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
One of the key features of (thio)urea derivatives, which are structurally similar to this compound, is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence its pharmacokinetic properties, as this group has been found in fda-approved drugs and is known to affect the pharmacokinetics of these drugs .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O/c1-25-16(19)14(15(24-25)11-5-3-2-4-6-11)17(26)23-13-9-7-12(8-10-13)18(20,21)22/h2-10H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWUWUDVXHWZBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.